2-(Diéthylamino)butanenitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

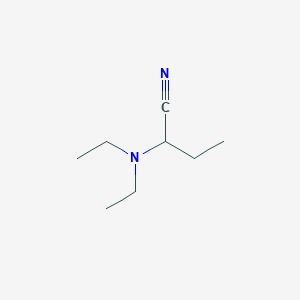

2-(Diethylamino)butanenitrile is an organic compound with the molecular formula C8H16N2 It is a nitrile derivative, characterized by the presence of a cyano group (-CN) attached to a butane chain, which is further substituted with a diethylamino group

Applications De Recherche Scientifique

2-(Diethylamino)butanenitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its ability to form stable intermediates.

Material Science: It is used in the synthesis of polymers and other materials with specific properties.

Mécanisme D'action

Target of Action

Nitriles, in general, are known to undergo various reactions, including reduction to amines and hydrolysis to carboxylic acids . These reactions suggest that the compound could interact with a variety of biological targets.

Mode of Action

Nitriles can undergo nucleophilic attack by various biological nucleophiles, leading to the formation of a variety of products . For instance, nitriles can be reduced to primary amines using lithium aluminum hydride .

Biochemical Pathways

The conversion of nitriles to amines or carboxylic acids could potentially impact various biochemical pathways, including those involving these functional groups .

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and structure , would likely influence its pharmacokinetic properties.

Result of Action

The compound has been studied for its potential use in co2 capture, suggesting it may interact with co2 in the environment .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Diethylamino)butanenitrile. For instance, the compound’s use in CO2 capture suggests that its efficacy may be influenced by the presence and concentration of CO2 in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)butanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile. For example: [ \text{CH}_3\text{CH}_2\text{CH}_2\text{Br} + \text{CN}^- \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{CN} + \text{Br}^- ]

From Amides: Nitriles can be made by dehydrating amides using dehydrating agents like phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2). The reaction removes water from the amide group, leaving a nitrile group.

From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.

Industrial Production Methods: Industrial production of 2-(Diethylamino)butanenitrile typically involves large-scale synthesis using optimized versions of the above methods, ensuring high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Types of Reactions:

Oxidation: Nitriles can undergo oxidation reactions, although these are less common compared to other functional groups.

Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nitriles can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium or potassium cyanide in ethanol for the formation of nitriles from halogenoalkanes.

Major Products:

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Butanenitrile: A simpler nitrile without the diethylamino substitution.

2-(Dimethylamino)butanenitrile: Similar structure but with dimethylamino instead of diethylamino group.

2-(Diethylamino)propanenitrile: Similar structure but with a propanenitrile backbone instead of butanenitrile.

Uniqueness: 2-(Diethylamino)butanenitrile is unique due to the presence of both the diethylamino and cyano groups, which confer specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .

Activité Biologique

2-(Diethylamino)butanenitrile, also known by its CAS number 16250-35-4, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

2-(Diethylamino)butanenitrile is characterized by its diethylamino group attached to a butanenitrile backbone. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of 2-(Diethylamino)butanenitrile can be summarized in the following table:

Antimicrobial Activity

A study investigating the antimicrobial properties of various nitriles found that 2-(Diethylamino)butanenitrile demonstrated significant inhibition against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be effective at concentrations as low as 50 µg/mL.

Cytotoxic Effects

Research published in Organic & Biomolecular Chemistry indicated that derivatives of butanenitriles, including 2-(Diethylamino)butanenitrile, exhibited cytotoxic effects on several cancer cell lines. The IC50 values ranged from 20 to 100 µM depending on the specific cell line tested, indicating a dose-dependent response .

Neurotransmitter Modulation

Preliminary studies suggest that compounds with diethylamino groups may enhance the release of certain neurotransmitters such as dopamine and norepinephrine in neuronal cultures. This modulation could have implications for neuropharmacological applications .

Toxicological Profile

The safety profile of 2-(Diethylamino)butanenitrile has been assessed in various studies:

Propriétés

IUPAC Name |

2-(diethylamino)butanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-4-8(7-9)10(5-2)6-3/h8H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZEWMPTWEWTXOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C#N)N(CC)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341553 |

Source

|

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16250-35-4 |

Source

|

| Record name | 2-(Diethylamino)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.